molecular formula C18H14BrNO B239605 N-(3-bromophenyl)-2-(2-naphthyl)acetamide

N-(3-bromophenyl)-2-(2-naphthyl)acetamide

Cat. No. B239605
M. Wt: 340.2 g/mol
InChI Key: MIUULXLZGVHSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-(2-naphthyl)acetamide, also known as BINA, is a chemical compound that belongs to the family of N-phenyl-2-naphthylacetamide derivatives. BINA is a potent and selective inhibitor of the histone deacetylase 2 (HDAC2) enzyme, which is responsible for the deacetylation of histones and other non-histone proteins. HDAC2 plays a critical role in regulating gene expression, cell proliferation, and differentiation, and its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

N-(3-bromophenyl)-2-(2-naphthyl)acetamide exerts its pharmacological effects by binding to the catalytic domain of HDAC2 and blocking its deacetylase activity. This leads to the accumulation of acetylated histones and other proteins, which in turn alters the transcriptional activity of genes involved in various cellular processes. The downstream effects of HDAC2 inhibition by N-(3-bromophenyl)-2-(2-naphthyl)acetamide depend on the specific cell type and disease context, but generally involve the modulation of cell signaling pathways, DNA damage response, and epigenetic regulation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-(2-naphthyl)acetamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. These include the induction of apoptosis and cell cycle arrest in cancer cells, the inhibition of pro-inflammatory cytokines and oxidative stress in neurodegenerative disorders, and the promotion of neurite outgrowth and synaptic plasticity in the brain. N-(3-bromophenyl)-2-(2-naphthyl)acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-2-(2-naphthyl)acetamide has several advantages as a research tool for studying HDAC2 function and its role in disease pathogenesis. It is a highly selective and potent inhibitor of HDAC2, with minimal off-target effects on other HDAC isoforms or non-HDAC proteins. N-(3-bromophenyl)-2-(2-naphthyl)acetamide is also relatively stable and easy to synthesize, making it a cost-effective and scalable compound for laboratory experiments. However, the limitations of N-(3-bromophenyl)-2-(2-naphthyl)acetamide include its low solubility in water and some organic solvents, which may require the use of specialized solubilization methods or delivery vehicles. N-(3-bromophenyl)-2-(2-naphthyl)acetamide also has poor bioavailability and pharmacokinetic properties, which may limit its therapeutic potential in vivo.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-2-(2-naphthyl)acetamide and its potential therapeutic applications. One area of interest is the development of novel N-(3-bromophenyl)-2-(2-naphthyl)acetamide analogs with improved pharmacokinetic properties and efficacy in vivo. Another area is the investigation of the molecular mechanisms underlying the selective inhibition of HDAC2 by N-(3-bromophenyl)-2-(2-naphthyl)acetamide and its downstream effects on gene expression and cellular processes. Additionally, the use of N-(3-bromophenyl)-2-(2-naphthyl)acetamide as a research tool for studying epigenetic regulation and chromatin remodeling in various diseases, including cancer and neurodegenerative disorders, holds promise for the development of new therapeutic strategies.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-(2-naphthyl)acetamide involves the reaction of 3-bromobenzoyl chloride with 2-naphthylamine in the presence of a base catalyst such as triethylamine or potassium carbonate. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound. The yield of N-(3-bromophenyl)-2-(2-naphthyl)acetamide synthesis is typically around 50-60%.

Scientific Research Applications

N-(3-bromophenyl)-2-(2-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. HDAC2 inhibition by N-(3-bromophenyl)-2-(2-naphthyl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit inflammation and oxidative stress in neurodegenerative disorders, and promote neurogenesis and synaptic plasticity in the brain. N-(3-bromophenyl)-2-(2-naphthyl)acetamide has also been shown to enhance the efficacy of other anticancer drugs and improve the survival of cancer patients in preclinical studies.

properties

Product Name

N-(3-bromophenyl)-2-(2-naphthyl)acetamide

Molecular Formula

C18H14BrNO

Molecular Weight

340.2 g/mol

IUPAC Name

N-(3-bromophenyl)-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C18H14BrNO/c19-16-6-3-7-17(12-16)20-18(21)11-13-8-9-14-4-1-2-5-15(14)10-13/h1-10,12H,11H2,(H,20,21)

InChI Key

MIUULXLZGVHSEA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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